molecular formula C13H16O2 B12562918 6-(Benzyloxy)hex-3-en-2-one CAS No. 213009-70-2

6-(Benzyloxy)hex-3-en-2-one

Cat. No.: B12562918
CAS No.: 213009-70-2
M. Wt: 204.26 g/mol
InChI Key: ANMMYYPZHYWXIQ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)hex-3-en-2-one: is an organic compound with the molecular formula C13H16O2 It features a benzyl ether group attached to a hexenone backbone, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)hex-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction . For instance, the preparation of a Grignard reagent from (3-bromopropoxy)methylbenzene and its subsequent reaction with a suitable enone can yield the desired product . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and is carried out under an inert atmosphere of argon.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)hex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 6-(Benzyloxy)hex-3-en-2-ol.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemistry: 6-(Benzyloxy)hex-3-en-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be modified to produce bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is also utilized in the development of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)hex-3-en-2-one depends on its specific application

Comparison with Similar Compounds

Uniqueness: 6-(Benzyloxy)hex-3-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

213009-70-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

6-phenylmethoxyhex-3-en-2-one

InChI

InChI=1S/C13H16O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-5,7-9H,6,10-11H2,1H3

InChI Key

ANMMYYPZHYWXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCOCC1=CC=CC=C1

Origin of Product

United States

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